6-Chlorocoumarin
Overview
Description
6-Chlorocoumarin is a chemical compound with the formula C9H5ClO2 and a molecular weight of 180.588 . It belongs to the coumarin family, which are a group of nature-occurring lactones .
Synthesis Analysis
The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists . A protocol for the highly selective direct sulfanylation of 3-bromocoumarins under DABCO promotion was developed . The transformation took place with aromatic and aliphatic thiols .Molecular Structure Analysis
The molecular structure of 6-Chlorocoumarin has been optimized using DFT/B3LYP method . The energy of the HOMO and LUMO has been predicted . The coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings .Chemical Reactions Analysis
The transformation of 3-bromocoumarins seems to proceed through the DABCO-mediated thia-Michael stereoselective addition of the thiolate anion to the , -unsaturated carbonyl system of the coumarin, followed by a DABCO-assisted stereoselective dehydrobromination of the resulting -bromo carbonyl intermediate .Scientific Research Applications
Coumarin and its derivatives have attracted significant attention in the scientific world due to their wide range of applications in interdisciplinary areas . They are important six-membered aromatic heterocyclic pharmacophores, widely distributed in natural products and synthetic molecules .
- Coumarin-fused-coumarins possess interesting photophysical properties depending on the fused coumarin ring systems .
- These properties make them useful in various fields such as photonics and fluorescent imaging .
- Coumarin compounds have been found to have valuable biological and pharmaceutical properties .
- They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Photophysical Properties
Biological and Pharmaceutical Properties
- 4-Aminocoumarins and their related compounds represent an important class of a versatile scaffold in organic synthesis .
- They have been consistently used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .
- 4-Aminocoumarins attract more and more attention because of their wonderful biological applications .
- They have shown antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities .
- Coumarin-fused-coumarins have applications in photonics .
- They are used in liquid crystal/plasma/brown tube displays, photochemical polymerization, solar cells, optical filters, dyeing, dye lasers, and photo registries .
Synthesis of Heterocyclic Compounds
Biological Applications of 4-Aminocoumarins
Applications in Photonics
Synthesis of Triazole-Tethered Isatin–Coumarin Hybrids
- Coumarin and its derivatives have been used as precursors to prepare a large variety of medicinal agents .
- For instance, coumarin-derived imine–metal complexes have been found to display a variety of therapeutic applications, such as antibacterial, antifungal, anticancer, antioxidant, anthelmintic, pesticidal, and nematocidal activities .
- A library of novel triazole-tethered isatin–coumarin hybrids were synthesized by click chemistry approach .
- These hybrids have potential applications in various fields, although the specific applications were not detailed in the source .
Precursors for Medicinal Agents
Synthesis of Isatin–Coumarin Hybrids
Fabric Conditioners and Perfumes
Safety And Hazards
properties
IUPAC Name |
6-chlorochromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQSYJCKXPUEDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870930 | |
Record name | 6-Chlorocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorocoumarin | |
CAS RN |
2051-59-4 | |
Record name | 6-Chlorocoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumarin, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chlorocoumarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chlorocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chlorocoumarin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246B637U2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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